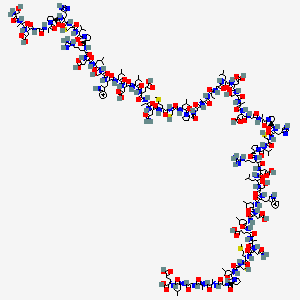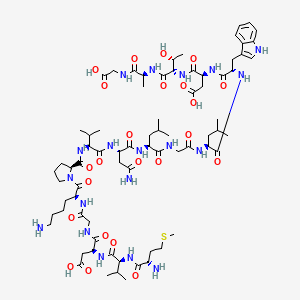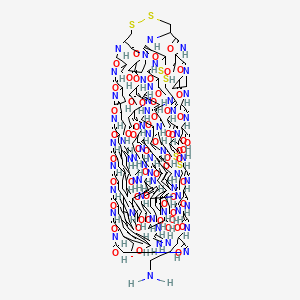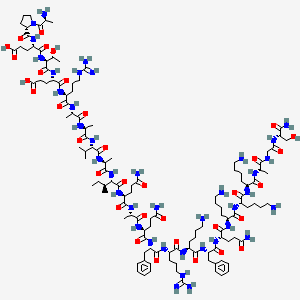
357952-10-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 357952-10-4 is known as Urocortin III, mouse. Urocortin III is a neuropeptide hormone and a member of the corticotropin-releasing factor family. It is a peptide consisting of 40 amino acids and is known for its high affinity for the type 2 corticotropin-releasing factor receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urocortin III is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Urocortin III follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Urocortin III primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also undergo oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin.
Oxidation and Reduction: Hydrogen peroxide and dithiothreitol are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the peptide Urocortin III itself. During degradation, smaller peptide fragments and individual amino acids are produced .
Wissenschaftliche Forschungsanwendungen
Urocortin III has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in stress response and regulation of the hypothalamic-pituitary-adrenal axis.
Medicine: Explored for its potential therapeutic applications in anxiety and depression due to its anxiolytic-like activity.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology
Wirkmechanismus
Urocortin III exerts its effects by selectively binding to type 2 corticotropin-releasing factor receptors. This binding stimulates the production of cyclic adenosine monophosphate in cells expressing these receptors. The activation of these receptors leads to various physiological responses, including the regulation of stress and anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urocortin I
- Urocortin II
- Corticotropin-releasing factor
Comparison
Urocortin III is unique due to its high selectivity for type 2 corticotropin-releasing factor receptors, whereas Urocortin I and II have broader receptor affinities. This selectivity makes Urocortin III particularly useful for studying the specific roles of type 2 corticotropin-releasing factor receptors in physiological processes .
Eigenschaften
CAS-Nummer |
357952-10-4 |
|---|---|
Molekularformel |
C₁₈₆H₃₁₂N₅₂O₅₂S₂ |
Molekulargewicht |
4172.97 |
Sequenz |
One Letter Code: FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




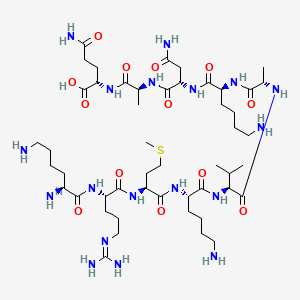

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
